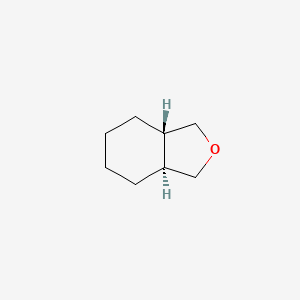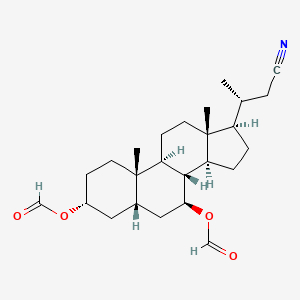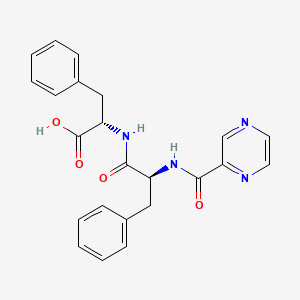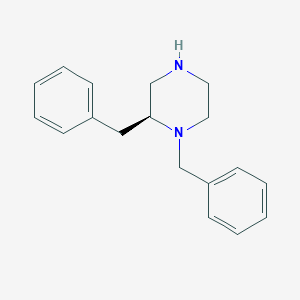
"(6alpha,9beta,11beta,16alpha)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione"
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione involves multiple steps, including the protection of hydroxyl groups, selective reduction, and re-establishment of double bonds. For instance, fluocinolone acetonide, a related compound, was synthesized by selective reduction of the 1,2-double bond of the O-protected analog under tritium, followed by re-establishment of the 1,2-double bond and deprotection .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar steps as described above, but optimized for higher yields and purity. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions
(6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its activity.
Reduction: Selective reduction can modify specific double bonds within the compound.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include tritium for selective reduction and various protecting groups for hydroxyl functionalities. Reaction conditions often involve controlled temperatures and pressures to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, selective reduction of the 1,2-double bond can yield a tritiated analog with high specific activity .
科学的研究の応用
(6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Applied in the treatment of inflammatory and autoimmune diseases due to its potent anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes.
作用機序
The mechanism of action of (6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
類似化合物との比較
Similar Compounds
Fluocinolone acetonide: A related corticosteroid with similar anti-inflammatory properties.
Budesonide: Another corticosteroid used in the treatment of inflammatory conditions.
Uniqueness
(6a,9ss,11ss,16a)-9,11-Epoxy-17,21-dihydroxy-6,16-dimethylpregna-1,4-diene-3,20-dione is unique due to its specific structural features, such as the epoxy group and the arrangement of hydroxyl groups, which contribute to its potent anti-inflammatory and immunosuppressive effects.
特性
分子式 |
C22H28O5 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
(1S,2S,8S,10S,11R,13R,14R,17R)-14-hydroxy-14-(2-hydroxyacetyl)-2,8,13-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O5/c1-11-6-17-14-7-12(2)21(26,18(25)10-23)16(14)9-19-22(17,27-19)20(3)5-4-13(24)8-15(11)20/h4-5,8,11-12,14,16-17,19,23,26H,6-7,9-10H2,1-3H3/t11-,12+,14+,16?,17-,19+,20-,21+,22+/m0/s1 |
InChIキー |
FPPRDFYMGAUCMW-XSQFXFRKSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H]([C@@](C3C[C@@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)(C(=O)CO)O)C |
正規SMILES |
CC1CC2C3CC(C(C3CC4C2(O4)C5(C1=CC(=O)C=C5)C)(C(=O)CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![(Z)-but-2-enedioic acid;2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13447458.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)

![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)



